Cinnamyl propionate
Overview
Description
Cinnamyl propionate is an ester compound formed from cinnamyl alcohol and propionic acid. It is known for its pleasant, sweet, and floral aroma, making it a valuable ingredient in the fragrance and flavor industries. This compound is typically found in perfumes, cosmetics, and food products as a flavoring agent.
Mechanism of Action
Target of Action
Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in the presence of a lipase biocatalyst . The primary targets of this compound are the enzymes involved in its synthesis, particularly lipase from Candida antarctica . Lipases are well-known catalysts for esterification, transesterification, and hydrolysis .
Mode of Action
This compound interacts with its targets through an esterification reaction . This reaction is performed in a solvent-free condition with cinnamyl alcohol and propionic acid using a commercial lipase . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .
Biochemical Pathways
The synthesis of this compound affects the esterification pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . Therefore, the pathway plays a central role in plant secondary metabolism .
Pharmacokinetics
Its physical properties such as density, specific gravity, and refractive index have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a flavoring agent . It is a vital ingredient used for formulation in perfume, mostly in oriental fragrance type as a modifier for the more pronounced, spicy items . .
Action Environment
The synthesis of this compound is influenced by various environmental factors such as temperature, mole ratio, enzyme loading, speed of agitation, and the presence of molecular sieves . For instance, the highest conversion of this compound (87.89%) was obtained after 7 hours at optimum parameters: enzyme loading 2% (w/v), temperature 60 °C, acid to alcohol ratio 1:3, molecular sieves 6% (w/v) and agitation speed 200 rpm .
Biochemical Analysis
Biochemical Properties
Cinnamyl propionate is synthesized from cinnamyl alcohol and propionic acid in a solvent-free condition using a lipase biocatalyst . The esterification reaction involves various operating parameters such as enzyme loading, temperature, mole ratio, speed of agitation, and reusability of the enzyme . The highest conversion of this compound obtained is 87.89% after 7 hours at optimum parameters .
Cellular Effects
It is known that cinnamyl derivatives, which include this compound, have been reported to have antimicrobial and antifungal activities .
Molecular Mechanism
The molecular mechanism of this compound involves the esterification reaction of cinnamyl alcohol and propionic acid. This reaction is catalyzed by a lipase biocatalyst, specifically fermase CALB™ 10000 from Candida antarctica lipase B . The data obtained follows a random bi-bi mechanism with inhibition by both acid and alcohol substrate .
Temporal Effects in Laboratory Settings
In laboratory settings, the synthesis of this compound was observed to reach its highest conversion (87.89%) after 7 hours . The study of repeated use of the enzyme shows that it maintains 90% of its catalytic activity after six successive batches .
Metabolic Pathways
It is known that cinnamyl alcohol, a precursor to this compound, is involved in the lignin biosynthesis pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl propionate can be synthesized through the esterification of cinnamyl alcohol and propionic acid. This reaction is often catalyzed by lipases, such as Candida antarctica lipase B, in a solvent-free condition. The optimal reaction conditions include a temperature of 60°C, an acid to alcohol ratio of 1:3, and an agitation speed of 200 rpm. The highest conversion rate achieved under these conditions is approximately 87.89% after 7 hours .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of biocatalysts like lipases ensures a more environmentally friendly process, reducing the need for harsh chemicals and solvents. The reaction parameters are optimized to maximize yield and efficiency while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Cinnamyl propionate primarily undergoes esterification reactions. It can also participate in hydrolysis, where the ester bond is broken down into cinnamyl alcohol and propionic acid. Additionally, it may undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Cinnamyl alcohol and propionic acid in the presence of a lipase catalyst.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Cinnamyl alcohol and propionic acid.
Oxidation: Cinnamaldehyde or cinnamic acid.
Reduction: Cinnamyl alcohol.
Scientific Research Applications
Cinnamyl propionate has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and enzymatic catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects due to its aromatic properties.
Comparison with Similar Compounds
Cinnamyl propionate can be compared with other cinnamyl esters such as cinnamyl acetate and cinnamyl butyrate. These compounds share similar aromatic properties but differ in their esterifying acids, which result in variations in their aroma profiles and applications. For instance:
Cinnamyl acetate: Has a fruity and balsamic aroma, used in perfumes and flavorings.
Cinnamyl butyrate: Exhibits a sweet and fruity aroma, also used in fragrances and flavors
This compound stands out due to its unique combination of sweet and floral notes, making it particularly valuable in oriental fragrance formulations.
Properties
IUPAC Name |
3-phenylprop-2-enyl propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDJMNKPBUNHGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047607 | |
Record name | 3-Phenylprop-2-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-56-0 | |
Record name | Cinnamyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenylprop-2-en-1-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cinnamyl propionate and where is it found naturally?
A1: this compound is an ester naturally found in various sources like baked goods, alcoholic beverages, and fruits. Its characteristic aroma contributes to the flavor profiles of these products. []
Q2: How is this compound synthesized in a laboratory setting?
A2: this compound can be synthesized enzymatically using cinnamyl alcohol and propionic acid as precursors. This reaction is often carried out in a solvent-free environment, promoting green chemistry principles. [, ] One study successfully utilized immobilized Pseudomonas cepacia lipase to catalyze this reaction under sonicated conditions, leading to enhanced biocatalytic activity. []
Q3: What is the safety profile of this compound for use in fragrances?
A3: The Research Institute for Fragrance Materials (RIFM) has conducted a comprehensive safety assessment of this compound as a fragrance ingredient. [] Additionally, an independent fragrance material review is also available. [] These assessments consider various factors to evaluate the safe use of this compound in consumer products.
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